![molecular formula C19H19FN2O3 B3008261 2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921560-17-0](/img/structure/B3008261.png)
2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Overview
Description
The compound is a benzamide derivative, which is a class of compounds containing a carboxamide functional group attached to a benzene ring. Benzamides and their derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a tetrahydrobenzo[b][1,4]oxazepin ring. The compound also contains a fluorine atom, which could influence its reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The amide group could participate in various reactions, such as hydrolysis or condensation. The presence of a fluorine atom could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could influence its solubility in different solvents. The fluorine atom could also influence its properties .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound known as “2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide”:
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. These compounds have been synthesized and tested against various viruses, including influenza and Coxsackie B4 virus, showing inhibitory activities with IC50 values in the micromolar range .
Anti-inflammatory Properties
The indole nucleus, which is part of the compound’s structure, is found in many synthetic drug molecules that exhibit anti-inflammatory properties. This suggests that “2-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide” could potentially be explored for its anti-inflammatory applications in pharmaceutical research .
Anticancer Potential
Compounds with the indole core are known to bind with high affinity to multiple receptors, which is helpful in developing new derivatives with anticancer properties. The compound may be investigated for its potential to act as a therapeutic agent against various forms of cancer .
Anti-HIV Effects
Indole derivatives have also been identified as having anti-HIV activity. Given the structural similarity, “2-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide” could be a candidate for further research as an anti-HIV agent .
Antioxidant Capabilities
The biological activities of indole derivatives extend to antioxidant effects. This compound could be studied for its ability to neutralize free radicals and protect cells from oxidative stress .
Antimicrobial and Antitubercular Activities
Indole scaffolds are present in many compounds that exhibit antimicrobial and antitubercular activities. Research into “2-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide” could uncover new treatments for bacterial infections, including tuberculosis .
Antidiabetic Applications
Some indole derivatives have shown promise in the treatment of diabetes. The compound may have potential applications in managing blood sugar levels and treating diabetes-related complications .
Antimalarial Properties
The indole nucleus is also found in compounds with antimalarial activity. This suggests that the compound could be synthesized and screened for its efficacy against malaria, providing a new avenue for antimalarial drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-10-12(8-9-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGNJIACALQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide |
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